2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various substituted benzaldehydes, hydrazines, and thioamides. The reaction conditions often involve the use of catalysts such as sodium acetate and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole exerts its effects involves interactions with various molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell behavior or function. Specific pathways involved may include oxidative stress response, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(2,4-dimethylphenyl)-1H-pyrazole: Similar in structure but lacks the thiazole ring.
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a pyrazole ring but has different substituents and lacks the thiazole ring.
Uniqueness
2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C29H27N3OS |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C29H27N3OS/c1-18-6-8-23(14-20(18)3)26-16-28(24-9-7-19(2)21(4)15-24)32(31-26)29-30-27(17-34-29)22-10-12-25(33-5)13-11-22/h6-17H,1-5H3 |
InChI Key |
DBRWJVGIRIELKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.